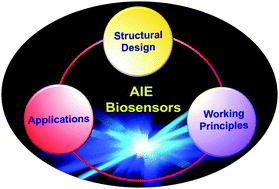Biosensing by luminogens with aggregation-induced emission characteristics†
Chemical Society Reviews Pub Date: 2014-11-06 DOI: 10.1039/C4CS00325J
Abstract
Fluorescent biosensors are powerful analytical tools for studying biological events in living systems. Luminescent materials with aggregation-induced emission (AIE) attributes have attracted much research interest and have been identified as a novel class of luminogens to develop fluorescent turn-on biosensors with superior sensitivity. In this Tutorial Review, we present an overview of the AIE phenomenon and its mechanism. We summarize the structural design and working principle of AIE biosensors developed recently. Typical examples of AIE biosensors are presented.

Recommended Literature
- [1] One step in situself-assembly of microspheres through precipitation polymerization in the presence of an organic template
- [2] Convenient route to tetraarylphosphonium polyelectrolytes via metal-catalysed P–C coupling polymerisation of aryl dihalides and diphenylphosphine†
- [3] Synthesis and structure determination via ultra-fast electron diffraction of the new microporous zeolitic germanosilicate ITQ-62†
- [4] Large MOFs: synthesis strategies and applications where size matters
- [5] DMT-MM mediated functionalisation of the non-reducing end of glycosaminoglycans†
- [6] A polymerizable aggregation-induced emission dye for fluorescent nanoparticles: synthesis, molecular structure and application in cell imaging†
- [7] Cu-catalyzed oxidative Povarov reactions between N-alkyl N-methylanilines and saturated oxa- and thiacycles†
- [8] A facile synthesis of mesoporous Co3O4/CeO2 hybrid nanowire arrays for high performance supercapacitors†
- [9] 3D porous nanostructured Ni3N–Co3N as a robust electrode material for glucose fuel cell
- [10] Contents list

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 117832-15-2
-
CAS no.: 1194-18-9
-
CAS no.: 175069-96-2









